molecular formula C7H9N3O2S B1415734 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide CAS No. 1105191-77-2

2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide

Cat. No. B1415734
M. Wt: 199.23 g/mol
InChI Key: PUEFXXZLURMQOT-UHFFFAOYSA-N
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Description

2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

  • Molecular Docking and Synthesis Studies : Research has been conducted on the synthesis of derivatives related to 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl compounds, focusing on their molecular docking properties. One study synthesized compounds showing high affinity with CDK4 protein, suggesting potential applications in protein interaction studies and drug design (Holam, Santhoshkumar, & Killedar, 2022).

  • Synthetic Utility in Novel Compounds : Another study highlighted the use of similar compounds as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines), emphasizing their utility in synthesizing new chemical entities (Abd El-Fatah et al., 2017).

  • Antimicrobial Applications : Derivatives of 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl have been evaluated for their antimicrobial properties, providing insights into their potential use in developing new antimicrobial agents (Abdelghani et al., 2017).

  • Antitumor Agents : Research has also been conducted on the synthesis of thieno[2,3-d]pyrimidines, a class related to 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl, as inhibitors of thymidylate synthase and potential antitumor agents (Gangjee et al., 2004).

  • Anti-Inflammatory Applications : Some studies focus on the anti-inflammatory properties of derivatives, showing promise in this therapeutic area (Nikalje, Hirani, & Nawle, 2015).

  • Antioxidant Activity : There has been research into the antioxidant activity of certain derivatives, comparing their efficacy to known antioxidants (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

properties

IUPAC Name

N-methyl-2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEFXXZLURMQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
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2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
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2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
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2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide

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